molecular formula C18H13NO2S B13737143 N-(2-Benzoylphenyl)-2-thiophenecarboxamide CAS No. 41296-65-5

N-(2-Benzoylphenyl)-2-thiophenecarboxamide

Cat. No.: B13737143
CAS No.: 41296-65-5
M. Wt: 307.4 g/mol
InChI Key: JBRVQHUXHJEIKU-UHFFFAOYSA-N
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Description

Alpha-Thenoylamido-2 benzophenone is an organic compound that belongs to the class of benzophenones Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet (UV) light

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Alpha-Thenoylamido-2 benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or hydroxylated derivatives of alpha-Thenoylamido-2 benzophenone.

Scientific Research Applications

Alpha-Thenoylamido-2 benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Thenoylamido-2 benzophenone involves its ability to absorb UV light and generate free radicals. These free radicals can initiate various chemical reactions, such as polymerization and cross-linking, which are essential in UV-curing applications . The compound’s molecular targets include UV-sensitive substrates and photoinitiators, which facilitate the desired chemical transformations.

Comparison with Similar Compounds

Alpha-Thenoylamido-2 benzophenone can be compared with other benzophenones, such as:

Uniqueness

Alpha-Thenoylamido-2 benzophenone is unique due to its specific structural features, which include the thenoylamido group

Properties

CAS No.

41296-65-5

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H13NO2S/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21)

InChI Key

JBRVQHUXHJEIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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